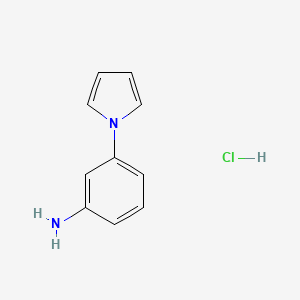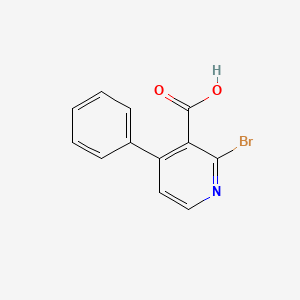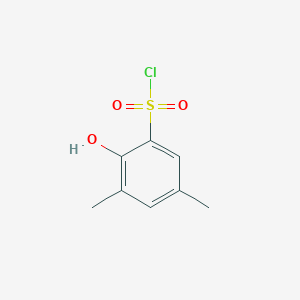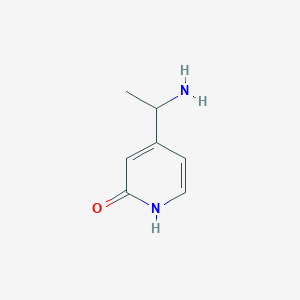
3-(1H-Pyrrol-1-yl)anilinhydrochlorid
Übersicht
Beschreibung
3-(1H-pyrrol-1-yl)aniline hydrochloride is a useful research compound. Its molecular formula is C10H11ClN2 and its molecular weight is 194.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1H-pyrrol-1-yl)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-pyrrol-1-yl)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Katalysator für Polymerisation
Pyrrole, ein Bestandteil der Verbindung, werden als Katalysator für Polymerisationsprozesse eingesetzt . Dies bedeutet, dass „3-(1H-Pyrrol-1-yl)anilinhydrochlorid“ möglicherweise verwendet werden könnte, um die Reaktionsgeschwindigkeit bei der Bildung von Polymeren zu beschleunigen.
Korrosionsschutzmittel
Pyrrole dienen auch als Korrosionsschutzmittel . Daher könnte „this compound“ verwendet werden, um die Verschlechterung von Materialien, insbesondere Metallen, durch chemische Reaktionen mit ihrer Umgebung zu verhindern.
Konservierungsmittel
Die Verbindung könnte als Konservierungsmittel verwendet werden , um aufgrund ihres Pyrrol-Anteils die Verderbnis, Beschädigung oder den Verfall einer Vielzahl von Produkten zu verhindern oder zu verlangsamen.
Lösungsmittel für Harze und Terpene
Pyrrole können als Lösungsmittel für Harze und Terpene wirken . Dies deutet darauf hin, dass „this compound“ verwendet werden könnte, um diese Substanzen zu lösen und verschiedene industrielle Prozesse zu unterstützen.
Metallurgische Prozesse
Pyrrole sind in verschiedenen metallurgischen Prozessen funktionsfähig . Dies impliziert, dass „this compound“ bei der Gewinnung und Verarbeitung von Metallen verwendet werden könnte.
Lumineszenzchemie
Pyrrole spielen eine Rolle in der Lumineszenzchemie . Dies deutet darauf hin, dass „this compound“ bei der Untersuchung und Anwendung von Substanzen verwendet werden könnte, die Licht emittieren.
Spektrochemische Analyse
Pyrrole werden in der spektrochemischen Analyse verwendet , was darauf hindeutet, dass „this compound“ zur Identifizierung und Messung von Substanzen verwendet werden könnte, die auf dem Spektrum der Strahlung basieren, die sie emittieren oder absorbieren.
Übergangsmetallkomplex-Katalysator
Pyrrole können als Übergangsmetallkomplex-Katalysator für die einheitliche Polymerisation wirken . Dies deutet darauf hin, dass „this compound“ verwendet werden könnte, um den Polymerisationsprozess zu kontrollieren, was zu Polymeren mit einheitlichen Eigenschaften führt.
Wirkmechanismus
Mode of Action
The exact mode of action of 3-(1H-pyrrol-1-yl)aniline hydrochloride is currently unknown due to the lack of specific studies on this compound . It’s worth noting that compounds with similar structures have been observed to interact with their targets through various mechanisms, such as binding to active sites or allosteric modulation .
Biochemische Analyse
Biochemical Properties
3-(1H-pyrrol-1-yl)aniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, influencing their activity and function. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The interactions between 3-(1H-pyrrol-1-yl)aniline hydrochloride and biomolecules are crucial for understanding its role in biochemical processes .
Cellular Effects
The effects of 3-(1H-pyrrol-1-yl)aniline hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, 3-(1H-pyrrol-1-yl)aniline hydrochloride can impact cellular metabolism by modulating metabolic pathways and enzyme activities .
Molecular Mechanism
The molecular mechanism of action of 3-(1H-pyrrol-1-yl)aniline hydrochloride involves its interactions with biomolecules at the molecular level. The compound binds to specific proteins or enzymes, leading to changes in their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 3-(1H-pyrrol-1-yl)aniline hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1H-pyrrol-1-yl)aniline hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Over time, 3-(1H-pyrrol-1-yl)aniline hydrochloride may undergo chemical changes that affect its activity and function. Long-term studies have shown that the compound can have lasting effects on cellular function, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of 3-(1H-pyrrol-1-yl)aniline hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and biochemical processes. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses of 3-(1H-pyrrol-1-yl)aniline hydrochloride can result in toxic or adverse effects, highlighting the importance of dosage optimization in research .
Metabolic Pathways
3-(1H-pyrrol-1-yl)aniline hydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism. By modulating enzyme activities, 3-(1H-pyrrol-1-yl)aniline hydrochloride can alter the flow of metabolites through different biochemical routes .
Transport and Distribution
The transport and distribution of 3-(1H-pyrrol-1-yl)aniline hydrochloride within cells and tissues are essential for its function. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine the localization and accumulation of 3-(1H-pyrrol-1-yl)aniline hydrochloride within specific cellular compartments. Understanding these processes is vital for elucidating the compound’s effects on cellular function .
Eigenschaften
IUPAC Name |
3-pyrrol-1-ylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-9-4-3-5-10(8-9)12-6-1-2-7-12;/h1-8H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNKYQVJWBHBGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromopyrazolo[1,5-a]pyrazine](/img/structure/B1527041.png)













